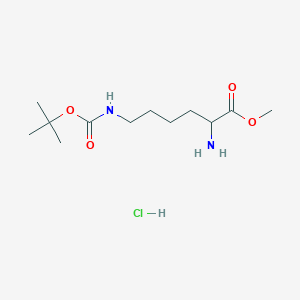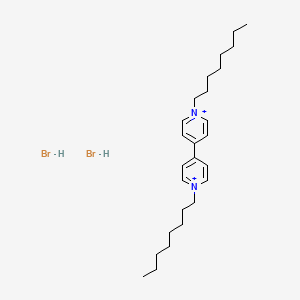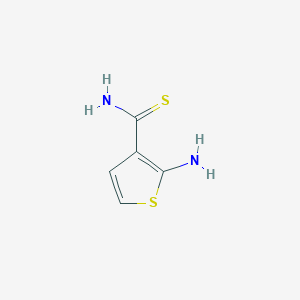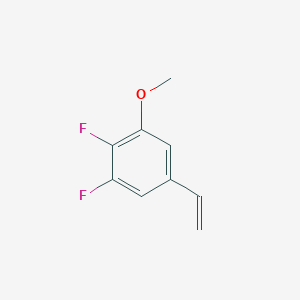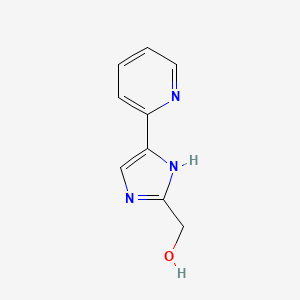
(4-(Pyridin-2-yl)-1H-imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Pyridin-2-yl)-1H-imidazol-2-yl)methanol is a heterocyclic compound that features both pyridine and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-2-yl)-1H-imidazol-2-yl)methanol typically involves the reaction of pyridine-2-carbaldehyde with imidazole in the presence of a reducing agent. One common method involves the use of sodium borohydride as the reducing agent, which facilitates the formation of the methanol group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Pyridin-2-yl)-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can further modify the functional groups attached to the pyridine or imidazole rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxaldehyde, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
(4-(Pyridin-2-yl)-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of advanced materials and as a building block for more complex chemical compounds.
Mecanismo De Acción
The mechanism of action of (4-(Pyridin-2-yl)-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to participate in hydrogen bonding and π-π interactions makes it a versatile molecule in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(4-(Pyridin-2-yl)-1H-imidazol-2-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(4-(Pyridin-2-yl)-1H-imidazol-2-yl)amine: Contains an amine group instead of methanol.
(4-(Pyridin-2-yl)-1H-imidazol-2-yl)ketone: Features a ketone group in place of methanol.
Uniqueness
(4-(Pyridin-2-yl)-1H-imidazol-2-yl)methanol is unique due to its specific combination of pyridine and imidazole rings with a methanol functional group. This unique structure allows it to participate in a variety of chemical reactions and form stable complexes with metal ions, making it valuable in both research and industrial applications.
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
(5-pyridin-2-yl-1H-imidazol-2-yl)methanol |
InChI |
InChI=1S/C9H9N3O/c13-6-9-11-5-8(12-9)7-3-1-2-4-10-7/h1-5,13H,6H2,(H,11,12) |
Clave InChI |
XFPFBAIRFQTBRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CN=C(N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


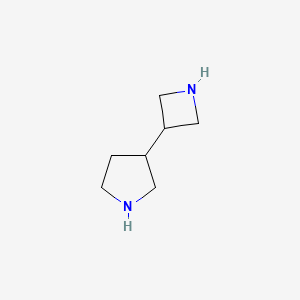

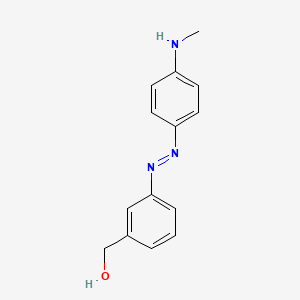
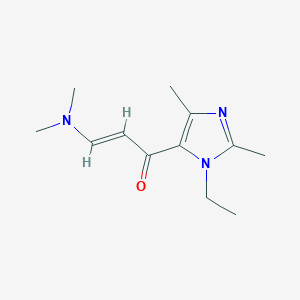

![N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12816396.png)
![(4'(Tert-butyl)-[1,1'-biphenyl]-3-yl)boronicacid](/img/structure/B12816401.png)
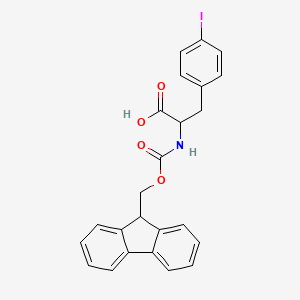
![tert-Butyl (R)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12816420.png)

